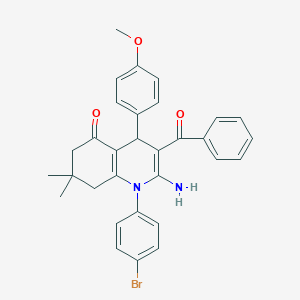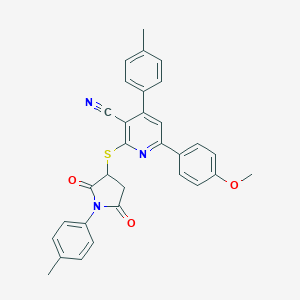
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. It also acts as an antagonist of certain receptors, such as the adenosine A1 receptor.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential to be used as a therapeutic agent in various diseases. However, one of the limitations of using this compound is its toxicity, which needs to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. Some of these directions include the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in various diseases, and the investigation of its toxicity and safety profiles.
Conclusion:
In conclusion, 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has shown potential in various fields of scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties, as well as neuroprotective effects and the ability to improve cognitive function. While there are limitations to its use, such as its toxicity, the future directions for the study of this compound are promising.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the reaction of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one with various reagents. One of the commonly used methods for synthesizing this compound is the reaction of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one with acetic anhydride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the research applications of this compound are discussed below.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Fórmula molecular |
C31H29BrN2O3 |
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H29BrN2O3/c1-31(2)17-24-27(25(35)18-31)26(19-9-15-23(37-3)16-10-19)28(29(36)20-7-5-4-6-8-20)30(33)34(24)22-13-11-21(32)12-14-22/h4-16,26H,17-18,33H2,1-3H3 |
Clave InChI |
YHXOXTZGPPCSHS-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B304282.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)